Cas no 2172105-05-2 (2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-(propan-2-yl)pentanamidoacetic acid)

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-(propan-2-yl)pentanamidoacetic acid structure
2172105-05-2 structure
Product Name:2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-(propan-2-yl)pentanamidoacetic acid
CAS No:2172105-05-2
MF:C26H32N2O5
MW:452.542687416077
CID:6541142
PubChem ID:165875988
Update Time:2025-07-18

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-(propan-2-yl)pentanamidoacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-(propan-2-yl)pentanamidoacetic acid
    • 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-N-(propan-2-yl)pentanamido]acetic acid
    • EN300-1504046
    • 2172105-05-2
    • Inchi: 1S/C26H32N2O5/c1-5-14-26(4,24(31)28(17(2)3)15-23(29)30)27-25(32)33-16-22-20-12-8-6-10-18(20)19-11-7-9-13-21(19)22/h6-13,17,22H,5,14-16H2,1-4H3,(H,27,32)(H,29,30)
    • InChI Key: DOFYZUPNKHZTJU-UHFFFAOYSA-N
    • SMILES: O(C(NC(C)(C(N(CC(=O)O)C(C)C)=O)CCC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 452.23112213g/mol
  • Monoisotopic Mass: 452.23112213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 10
  • Complexity: 689
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 95.9Ų

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-(propan-2-yl)pentanamidoacetic acid Pricemore >>

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Additional information on 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-(propan-2-yl)pentanamidoacetic acid

Introduction to 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-(propan-2-yl)pentanamidoacetic Acid (CAS No. 2172105-05-2)

2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-(propan-2-yl)pentanamidoacetic acid, a compound with the CAS number 2172105-05-2, represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered attention for its potential applications in drug development and medicinal chemistry. The presence of multiple functional groups, including an amide and a fluorene moiety, makes it a versatile scaffold for designing novel bioactive molecules.

The< strong>fluorene moiety in the molecular structure of this compound is particularly noteworthy. Fluorene derivatives are well-known for their broad range of applications in organic synthesis and material science due to their unique photophysical properties. In pharmaceutical contexts, fluorene-based compounds have been explored for their ability to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs). The incorporation of a fluorene group into this compound not only contributes to its structural complexity but also opens up possibilities for developing drugs with improved pharmacokinetic profiles.

The< strong>methoxycarbonyl group in the molecule plays a crucial role in modulating the reactivity and stability of the compound. This functional group is commonly used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals. Its presence in this compound suggests potential applications in the development of peptide mimetics or protease inhibitors, which are critical targets in many therapeutic areas.

Furthermore, the< strong>amino and< strong>carboxylic acid functionalities provide additional sites for chemical modification, enabling the synthesis of derivatives with tailored biological activities. The< strong>N-(propan-2-yl) group contributes to the overall hydrophobicity of the molecule, which can be advantageous for membrane permeability and cellular uptake. These features collectively make 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-(propan-2-yl)pentanamidoacetic acid a promising candidate for further investigation in drug discovery.

In recent years, there has been growing interest in the development of small molecule inhibitors targeting protein-protein interactions (PPIs). PPIs are involved in numerous cellular processes and are often implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. The complex structure of 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-(propan-2-yl)pentanamidoacetic acid makes it a potential lead compound for designing PPI modulators. Its ability to interact with specific protein targets could lead to the development of novel therapeutic agents with high selectivity and efficacy.

The< strong>molecular diversity offered by this compound also makes it valuable for high-throughput screening (HTS) campaigns aimed at identifying new drug candidates. HTS platforms rely on large libraries of compounds to rapidly identify molecules with desired biological activities. The structural complexity and functional group richness of 2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-(propan-2-yl)pentanamidoacetic acid position it as an excellent candidate for inclusion in such libraries.

Efforts are ongoing to explore the pharmacological potential of this compound through both computational modeling and experimental validation. Computational methods such as molecular docking and virtual screening can help predict how this molecule might interact with biological targets. These predictions can then be tested experimentally using techniques like enzyme inhibition assays and cell-based assays.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce complex molecules like this one with greater efficiency and precision. Techniques such as solid-phase peptide synthesis (SPPS) and flow chemistry have been particularly useful in constructing intricate molecular frameworks.

The< strong>cas no2172105-05-2 designation ensures that researchers can reliably obtain consistent batches of this compound for their studies. Regulatory agencies often require that chemical substances be identified by unique numerical codes to prevent confusion between different compounds with similar names or structures.

In conclusion, 2-2-{(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methyl-N-(propan - - - - - - - - - yl)pentanamidoacetic acid represents a significant contribution to the field of pharmaceutical chemistry. Its unique structural features and potential applications make it a valuable tool for drug discovery and development. As research continues to uncover new therapeutic targets and innovative synthetic strategies, compounds like this one will play an increasingly important role in addressing unmet medical needs.

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